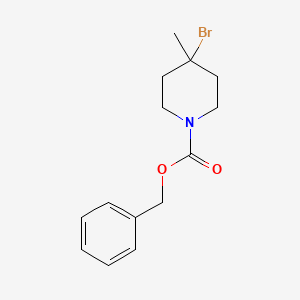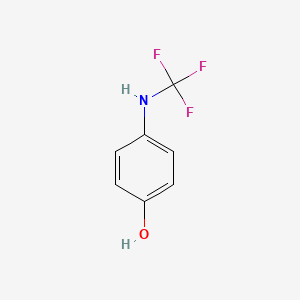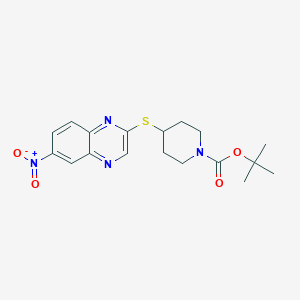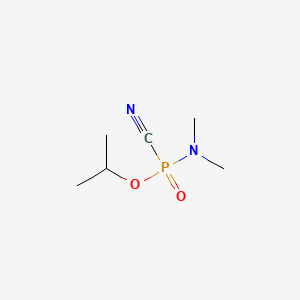
Isopropyl N,N-dimethylphosphoramidocyanidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl N,N-dimethylphosphoramidocyanidate is an organophosphate compound with the molecular formula C₆H₁₃N₂O₂P. It is known for its high toxicity and is used primarily in scientific research. The compound is also referred to as phosphoramidocyanidic acid, N,N-dimethyl-, isopropyl ester .
Vorbereitungsmethoden
The synthesis of isopropyl N,N-dimethylphosphoramidocyanidate involves the reaction of dimethylamine with isopropyl phosphorochloridate in the presence of a base. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Isopropyl N,N-dimethylphosphoramidocyanidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoramidate derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramidates.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Isopropyl N,N-dimethylphosphoramidocyanidate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research into its potential therapeutic applications and its mechanism of action in biological systems.
Industry: It is used in the development of pesticides and other chemical products.
Wirkmechanismus
The mechanism of action of isopropyl N,N-dimethylphosphoramidocyanidate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects. This mechanism is similar to other organophosphate compounds .
Vergleich Mit ähnlichen Verbindungen
Isopropyl N,N-dimethylphosphoramidocyanidate is similar to other organophosphate compounds, such as:
Tabun: Another organophosphate nerve agent with similar toxic effects.
Sarin: A highly toxic organophosphate used as a chemical weapon.
Soman: Another nerve agent with a similar mechanism of action. What sets this compound apart is its specific molecular structure, which influences its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
63815-55-4 |
|---|---|
Molekularformel |
C6H13N2O2P |
Molekulargewicht |
176.15 g/mol |
IUPAC-Name |
[dimethylamino(propan-2-yloxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C6H13N2O2P/c1-6(2)10-11(9,5-7)8(3)4/h6H,1-4H3 |
InChI-Schlüssel |
UQPMVHZOZHVRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C#N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
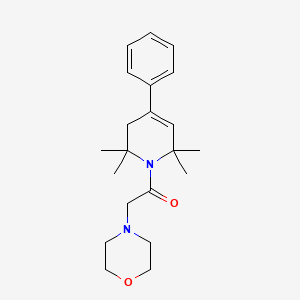
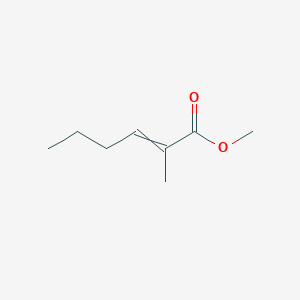


![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
